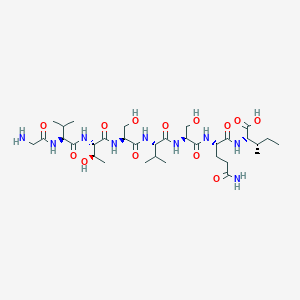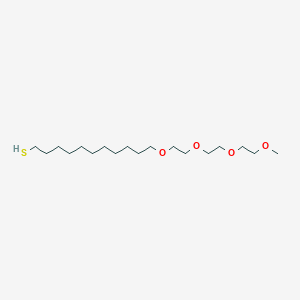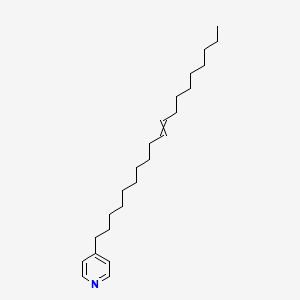
4-(Nonadec-10-EN-1-YL)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Nonadec-10-EN-1-YL)pyridine is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The structure of this compound consists of a pyridine ring substituted with a nonadec-10-en-1-yl group at the fourth position, making it a unique and interesting compound for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Nonadec-10-EN-1-YL)pyridine can be achieved through several synthetic routes. One common method involves the reaction of pyridine with a suitable nonadec-10-en-1-yl halide under basic conditions. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) with a base like sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts such as palladium or nickel complexes can enhance the reaction efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Nonadec-10-EN-1-YL)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.
Substitution: The nonadec-10-en-1-yl group can be substituted with other functional groups using reagents like halogens (e.g., bromine, chlorine) or organometallic reagents (e.g., Grignard reagents).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst or organometallic reagents (e.g., Grignard reagents) in anhydrous conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-(Nonadec-10-EN-1-YL)pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyridine derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals, materials science, and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 4-(Nonadec-10-EN-1-YL)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.
Vergleich Mit ähnlichen Verbindungen
4-(Nonadec-10-EN-1-YL)pyridine: Unique due to its long nonadec-10-en-1-yl chain.
4-(Dec-9-EN-1-YL)pyridine: Similar structure but with a shorter dec-9-en-1-yl chain.
4-(Hexadec-9-EN-1-YL)pyridine: Similar structure but with a hexadec-9-en-1-yl chain.
Uniqueness: this compound is unique due to its long nonadec-10-en-1-yl chain, which may impart distinct physicochemical properties and biological activities compared to its shorter-chain analogs. The length of the alkyl chain can influence the compound’s solubility, membrane permeability, and interaction with biological targets, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
264627-81-8 |
|---|---|
Molekularformel |
C24H41N |
Molekulargewicht |
343.6 g/mol |
IUPAC-Name |
4-nonadec-10-enylpyridine |
InChI |
InChI=1S/C24H41N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-20-22-25-23-21-24/h9-10,20-23H,2-8,11-19H2,1H3 |
InChI-Schlüssel |
GQXUVULYMVYOEF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCCC1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


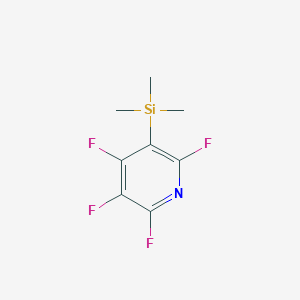

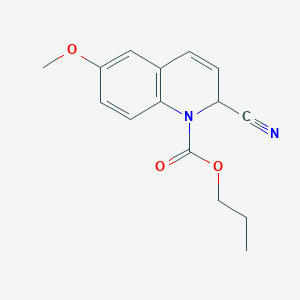
![Acetic acid, 2-[[2'-[1-ethyl-4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl][1,1'-biphenyl]-3-yl]oxy]-](/img/structure/B12571126.png)
![1-Propanesulfonic acid, 3,3',3''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris-](/img/structure/B12571130.png)
![4-Benzo[1,3]dioxol-5-yl-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid butyl ester](/img/structure/B12571136.png)
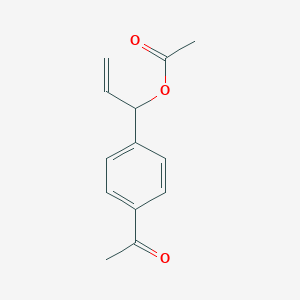
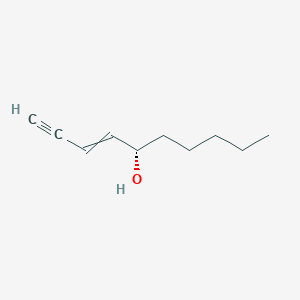
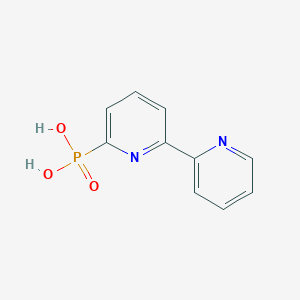
![1,3-Bis(4'-dodecyl[1,1'-biphenyl]-4-yl)propane-1,3-dione](/img/structure/B12571181.png)
![6-[(Prop-2-yn-1-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B12571186.png)

